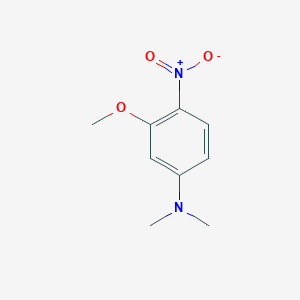

3-methoxy-N,N-dimethyl-4-nitroaniline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methoxy-N,N-dimethyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-10(2)7-4-5-8(11(12)13)9(6-7)14-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPYRQAJLGWUSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30413346 | |

| Record name | 3-methoxy-N,N-dimethyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30413346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14703-82-3 | |

| Record name | 3-methoxy-N,N-dimethyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30413346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Methoxy N,n Dimethyl 4 Nitroaniline and Analogues

Regioselective Nitration Strategies for Aniline (B41778) Precursors

The introduction of a nitro group onto an aniline ring is a classic electrophilic aromatic substitution. However, the regiochemical outcome is highly dependent on the directing effects of the substituents already present on the aromatic ring and the reaction conditions employed. The synthesis of 3-methoxy-N,N-dimethyl-4-nitroaniline would likely start from the precursor 3-methoxy-N,N-dimethylaniline. In this precursor, both the dimethylamino group (-N(CH₃)₂) and the methoxy (B1213986) group (-OCH₃) are strong activating, ortho, para-directing groups. The nitro group is introduced at the 4-position, which is para to the powerful dimethylamino directing group and ortho to the methoxy group, aligning with the expected electronic effects.

A significant challenge in the nitration of anilines, particularly tertiary anilines like N,N-dimethylaniline, is the behavior of the amino group in strong acidic media, such as the conventional nitric acid/sulfuric acid mixture. The lone pair on the nitrogen atom is readily protonated, forming an anilinium ion (-N⁺H(CH₃)₂). This protonated group is a strongly deactivating, meta-directing group. stackexchange.comyoutube.com This effect can lead to the formation of a significant amount of the meta-nitro isomer, which is an undesired side-product. For N,N-dimethylaniline, nitration with H₂SO₄ and HNO₃ yields mainly the meta product. stackexchange.com

To circumvent this issue and achieve the desired para-nitration, several controlled techniques are employed:

Acylation as a Protective Strategy: A common method to control regioselectivity is to temporarily protect the amino group. For primary or secondary anilines, this is often achieved by acylation (e.g., with acetic anhydride) to form an acetanilide. The resulting acetamido group is still an ortho, para-director but is less activating than the free amino group and, crucially, less basic, preventing protonation under nitrating conditions. stackexchange.com While this is less direct for a tertiary amine precursor, a synthetic route could start with 3-methoxyaniline, followed by acetylation, nitration, methylation, and finally deprotection.

Milder Nitrating Agents: The use of alternative, milder nitrating agents can avoid the strongly acidic conditions that lead to anilinium ion formation. Reagents such as tert-butyl nitrite (B80452) (TBN) have been used for the regioselective ring nitration of N-alkyl anilines under mild, metal-free, and acid-free conditions. researchgate.net This approach can provide synthetically useful nitroanilines with excellent yields and chemoselectivity. researchgate.net

The table below summarizes typical conditions for the controlled nitration of aniline derivatives.

| Precursor | Nitrating Agent/Conditions | Major Product(s) | Yield | Reference |

| Dimethylaniline | Conc. H₂SO₄, Conc. HNO₃, 5-10°C | m-Nitrodimethylaniline | 56-63% | orgsyn.org |

| Acetanilide | Acetic acid, Conc. H₂SO₄, Fuming HNO₃, <20°C | p-Nitroacetanilide | Not specified | |

| N-Alkyl Anilines | tert-Butyl Nitrite (TBN), Acetonitrile, 80°C | N-Nitroso N-alkyl nitroanilines | Good to excellent | researchgate.net |

Nitration reactions are typically fast and highly exothermic, which can pose significant safety risks and lead to the formation of by-products in conventional batch reactors. ewadirect.comrsc.org Continuous flow chemistry, utilizing microreactors or tubular reactors, offers a powerful solution to these challenges. beilstein-journals.org

The key advantages of flow reactors for nitration include:

Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for rapid dissipation of the heat generated during the reaction, enabling precise temperature control and preventing thermal runaway. ewadirect.comresearchgate.net

Enhanced Safety: The small reaction volumes within the reactor at any given time minimize the risks associated with handling potentially explosive nitrating mixtures and energetic nitro compounds. rsc.orgresearchgate.net

Improved Selectivity and Yield: Precise control over reaction parameters such as temperature, residence time, and stoichiometry leads to more consistent product quality, higher yields, and reduced formation of undesired isomers and di-nitrated by-products. rsc.org

A patented process for the synthesis of 4-methoxy-2-nitroaniline (B140478), an analogue of the target compound's precursors, effectively demonstrates this technology. The process involves acetylation, nitration, and hydrolysis steps, all performed in continuous flow reactors, resulting in high selectivity, yield, and purity. google.com This approach significantly reduces the amount of the unwanted 4-methoxy-3-nitroaniline (B184566) isomer compared to batch processing. google.com

| Reaction Type | Reactor | Key Advantages Noted | Reference |

| Nitration of Aromatics | Commercially available flow reactor | Safe scale-up of hazardous nitrations, high productivity (e.g., 97 g/h) | researchgate.net |

| Synthesis of 4-methoxy-2-nitroaniline | Continuous flow reactor | High reaction speed, high selectivity, reduced by-products, high safety | google.com |

| Mononitration of o-xylene | Microreaction modules in series | Overcame reaction equilibrium, 94.1% yield | rsc.org |

Amination Reactions in the Formation of Dimethylamino Derivatives

The N,N-dimethylamino group of the target molecule can be introduced via two primary retrosynthetic pathways: either by N,N-dimethylation of a 3-methoxy-4-nitroaniline (B176388) precursor or by a nucleophilic aromatic substitution (SₙAr) reaction where dimethylamine (B145610) displaces a leaving group on a suitable precursor.

The direct reaction of a halo-nitroaromatic compound with dimethylamine is a common industrial method for synthesizing N,N-dimethylnitroanilines. For the synthesis of this compound, a plausible precursor would be 4-chloro-2-nitroanisole. The chloro group is activated towards nucleophilic substitution by the electron-withdrawing nitro group located ortho to it.

The reaction typically involves heating the chlorinated precursor with an excess of dimethylamine (often as an aqueous solution or in a solvent) under pressure. The use of amide solvents like N,N-dimethylformamide (DMF) can also facilitate these reactions. researchgate.net In some cases, DMF can even act as the dimethylaminating agent, although this often requires high temperatures. cbijournal.com

If the synthetic strategy starts with 3-methoxy-4-nitroaniline, the challenge lies in the exhaustive methylation of the primary amino group to the tertiary dimethylamino group.

Methylation with Formaldehyde (B43269): A patented process describes the monomethylation of nitroanilines using a mixture of sulfuric acid and formaldehyde (or paraformaldehyde) at elevated temperatures (50-100°C). google.com While this method is aimed at monomethylation, modifications could potentially drive the reaction towards dimethylation.

Protecting Group and Methylation: A more controlled, multi-step approach involves first protecting the primary amine (e.g., as a formyl derivative), followed by methylation with a reagent like methyl iodide in the presence of a base (e.g., potassium tert-butoxide), and subsequent deprotection/reduction of the formyl group. A method for preparing N-methyl-p-nitroaniline uses this sequence, achieving high yields (>90%) for each step. google.com This could be adapted for dimethylation by using two equivalents of the methylating agent.

Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. While less direct for this specific target, it is a powerful tool for forming C-N bonds and can be applied to halogen-containing substrates. google.com

Green Methylation Agents: Research into more sustainable methods has explored the use of lignin (B12514952), a renewable resource rich in methoxy groups, as a methyl source for the N-methylation of anilines in the presence of a LiI catalyst and an ionic liquid solvent. nih.gov

| Starting Material | Reagent(s) | Product | Key Conditions | Reference |

| p-Nitroaniline | Formic Acid; then K-tert-butoxide, CH₃I; then NaBH₄ | N-methyl-p-nitroaniline | Multi-step synthesis with protection/deprotection | google.com |

| Nitroanilines | H₂SO₄, Formaldehyde | N-methyl-nitroanilines | 50-100°C | google.com |

| Anilines | Lignin, LiI, Ionic Liquid | N,N-dimethylanilines | Catalytic cleavage of lignin methoxy groups | nih.gov |

| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline derivatives, HCl | N-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | Water as solvent | nih.gov |

Novel Synthetic Routes and Mechanistic Investigations

Based on the advanced methodologies discussed, several novel and efficient synthetic routes to this compound can be proposed.

Route A: Flow Nitration of 3-methoxy-N,N-dimethylaniline

Precursor Synthesis: Prepare 3-methoxy-N,N-dimethylaniline from 3-methoxyaniline via standard N,N-dimethylation procedures.

Continuous Flow Nitration: Subject the precursor to nitration using a mixed acid system within a continuous flow reactor. This would leverage the enhanced safety and selectivity of flow chemistry to favor the formation of the 4-nitro isomer. The mechanism involves the generation of the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring. The directing effects of the -N(CH₃)₂ and -OCH₃ groups synergistically activate the 4-position for electrophilic attack, leading to the desired product.

Route B: Methylation of 3-methoxy-4-nitroaniline

Precursor Synthesis: Synthesize 3-methoxy-4-nitroaniline. This can be achieved by nitrating 3-methoxyacetanilide and then hydrolyzing the acetyl group.

Exhaustive Methylation: Perform the N,N-dimethylation of 3-methoxy-4-nitroaniline. A promising approach would be the formylation-methylation-deformylation sequence, which offers high control and yields. google.com For example, reaction with formic acid yields the N-formyl derivative. Subsequent treatment with a base like potassium tert-butoxide and two equivalents of methyl iodide would install the two methyl groups. The final step would be the removal of the formyl group.

Mechanistic investigations into these routes focus on controlling the electronic and steric factors that govern selectivity. In Route A, the primary mechanistic challenge is preventing the protonation of the dimethylamino group, which can be mitigated by using milder reagents or the rapid mixing and controlled conditions of a flow reactor. In Route B, the mechanism of methylation involves the deprotonation of the amine or its formylated derivative to create a nucleophile that attacks the methylating agent.

Exploration of Metal-Free and Acid-Free Nitration/Nitrosation Protocols

Traditional nitration of aromatic compounds, such as N,N-dimethylaniline, typically involves harsh acidic conditions (e.g., a mixture of nitric and sulfuric acid) which can lead to undesired side products and protonation of the amine group. orgsyn.orgstackexchange.com Protonation of the N,N-dimethylamino group converts it from an ortho-, para-directing activator to a meta-directing deactivator, complicating the synthesis of para-nitro isomers. stackexchange.com To circumvent these issues, research has shifted towards milder, metal-free, and acid-free protocols.

One promising approach is the use of reagents like tert-butyl nitrite under neutral or basic conditions. These methods often proceed through radical-based mechanisms, offering different regioselectivity compared to electrophilic aromatic substitution. nih.gov For instance, the site-selective C-H nitration of N-heterocycles has been successfully achieved using t-butyl nitrite in the absence of any metal catalyst. nih.gov This strategy can be adapted for substrates like 3-methoxy-N,N-dimethylaniline. The reaction is typically performed in an organic solvent under an oxygen atmosphere, where tert-butyl nitrite serves as the nitro source. nih.gov The regioselectivity is governed by the electronic properties of the substrate, with the electron-donating methoxy and N,N-dimethylamino groups directing the nitration to specific positions on the aromatic ring. This avoids the need for strong acids that can alter the directing effects of substituents.

Table 1: Comparison of Nitration Protocols

| Feature | Traditional Nitration (HNO₃/H₂SO₄) | Metal-Free Nitration (t-butyl nitrite) |

|---|---|---|

| Reagents | Concentrated Nitric Acid, Sulfuric Acid | tert-Butyl Nitrite, Oxygen |

| Conditions | Strongly acidic, low temperatures (0-10 °C) | Neutral or basic, mild temperatures (e.g., 60 °C) |

| Catalyst | None (acid-catalyzed) | Metal-free |

| Mechanism | Electrophilic Aromatic Substitution | Radical Addition |

| Key Challenge | Protonation of amine, leading to meta-directing effects | Control of radical side reactions |

Photoamination Strategies and Regioselectivity Control

Photoamination represents a modern strategy for C-N bond formation, leveraging light energy to drive reactions under mild conditions. While direct photo-nitration is less common, the principles of photocatalysis can be applied to generate reactive nitrogen species that functionalize aromatic rings. Regioselectivity in these reactions is a critical aspect, controlled by the interplay of the excited state of the substrate, the nature of the nitrogen source, and the specific photocatalyst used.

In a hypothetical photoamination approach to synthesize analogues of this compound, a precursor such as 3-methoxy-N,N-dimethylaniline could be subjected to irradiation in the presence of a suitable nitrogen source and a photosensitizer. The regiochemical outcome would depend on the electron density distribution in the excited state of the aromatic precursor. The strongly activating methoxy and dimethylamino groups would significantly influence the position of the incoming amino or nitro-precursor group, with the para position being a likely site of substitution due to steric and electronic factors. Control over the reaction could be exerted by tuning the wavelength of light, the choice of solvent, and the specific photosensitizer, thereby minimizing undesired isomers.

One-Pot Synthesis Approaches and Competitive Reaction Pathways

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and reduced waste. nih.govrsc.org A one-pot synthesis for N,N-dimethylaniline from nitrobenzene (B124822) and methanol (B129727) has been developed, which involves the sequential coupling of hydrogen production from methanol, hydrogenation of the nitro group to an aniline, and subsequent N-methylation. rsc.orgresearchgate.net

This concept can be extended to the synthesis of this compound. A plausible one-pot strategy could start from 3-methoxyaniline. The process would involve:

Nitration: Introduction of a nitro group at the 4-position using a mild nitrating agent compatible with the subsequent reaction steps.

N,N-dimethylation: Alkylation of the amino group, for instance, using methanol as both a solvent and an alkylating agent over a suitable catalyst. researchgate.net

Several competitive reaction pathways must be managed in such a sequence. During nitration, the formation of other isomers is a primary concern. In the methylation step, undermethylation (leading to the N-methyl derivative) or overmethylation (formation of a quaternary ammonium (B1175870) salt) can occur. The choice of catalyst and reaction conditions (temperature, pressure, reagent stoichiometry) is crucial to steer the reaction toward the desired product, this compound. researchgate.net For example, using a Raney-Ni® catalyst has proven effective for the N-methylation of aniline with methanol, achieving high yields of the N,N-dimethylated product. rsc.org

Derivatization Strategies for Structural Modification and Functionalizationorgsyn.org

Derivatization of the this compound scaffold is a key strategy for creating new molecules with tailored properties. Functionalization can be targeted at the nitro group, the methoxy group, or the aromatic ring itself.

Reduction of Nitro Groups to Amines and Subsequent Functionalizationorgsyn.orgunimi.it

The nitro group is a versatile functional group primarily because it can be readily reduced to an amino group, which then serves as a handle for a wide array of subsequent transformations. unimi.itnih.gov The reduction of the nitro group in this compound yields 3-methoxy-N,N-dimethylbenzene-1,4-diamine.

A variety of methods are available for this reduction, ranging from classic catalytic hydrogenation to modern metal-free protocols. organic-chemistry.orgresearchgate.net

Catalytic Hydrogenation: Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation, often used with a hydrogen source like hydrogen gas or transfer hydrogenation reagents such as ammonium formate (B1220265) or sodium hypophosphite. researchgate.net

Metal-Free Reductions: To avoid metal contaminants, reagents like trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine or bis(pinacolato)diboron (B136004) (B₂pin₂) with potassium tert-butoxide can achieve chemoselective reduction of the nitro group while tolerating other functional groups. organic-chemistry.org

Once the diamine is formed, the newly introduced primary amino group can be functionalized in numerous ways:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Conversion to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., halogens, hydroxyl, cyano groups) via Sandmeyer or related reactions.

Annulation: The resulting ortho-amino N,N-dimethylaniline derivative can be used in ring-forming reactions to construct heterocyclic systems, such as benzimidazoles. nih.gov

Table 2: Selected Methods for Nitro Group Reduction

| Method | Reductant/Catalyst | Conditions | Advantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Mild temperature and pressure | High efficiency, clean reaction |

| Transfer Hydrogenation | Sodium Hypophosphite, Pd/C | Biphasic water/2-MeTHF system | Avoids use of H₂ gas |

| Metal-Free Reduction | HSiCl₃, Tertiary Amine | Mild conditions | Metal-free, high chemoselectivity organic-chemistry.org |

Oxidation and Substitution Reactions of the Methoxy Grouporgsyn.org

The methoxy group offers another site for derivatization. The most common reaction is ether cleavage (demethylation) to unmask the corresponding phenol (B47542). This transformation is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The resulting phenol is a versatile intermediate, allowing for:

O-Alkylation: Introduction of different alkyl or aryl groups via Williamson ether synthesis.

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Electrophilic Substitution: The hydroxyl group is a strong activating group, facilitating further substitution on the aromatic ring.

Direct oxidation of the methoxy group is challenging without affecting other parts of the molecule. Similarly, nucleophilic substitution to replace the methoxy group requires harsh conditions and is often not a preferred synthetic route due to the presence of other reactive sites on the ring.

Chiral Derivatization for Stereochemical Analysis

The parent molecule, this compound, is achiral. However, if a chiral center is introduced into one of its derivatives (for example, by functionalizing the amine generated from nitro reduction with a chiral acyl chloride), it becomes necessary to analyze the stereochemistry of the product. Chiral derivatization is a powerful technique for this purpose, particularly for analysis by NMR spectroscopy or chromatography.

In this method, a chiral derivatizing agent (CDA), which is an enantiomerically pure compound, is reacted with the chiral analyte. This reaction converts a pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be distinguished and quantified using standard analytical techniques. For example, if the primary amine derived from the nitro-reduced parent compound is reacted with an enantiomerically pure chiral acid chloride (e.g., Mosher's acid chloride), two diastereomeric amides will be formed. These diastereomers will exhibit distinct signals in ¹H or ¹⁹F NMR spectra, allowing for the determination of the enantiomeric excess of the original amine.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR: The ¹H NMR spectrum of 3-methoxy-N,N-dimethyl-4-nitroaniline is expected to show distinct signals corresponding to its different proton environments. The aromatic region would feature signals for three protons. The proton at C2 (between the methoxy (B1213986) and dimethylamino groups) would likely appear as a singlet, while the protons at C5 and C6 would form an AX or AB doublet system due to coupling. The N,N-dimethyl group would produce a sharp singlet, typically integrating to six protons, while the methoxy group would yield another sharp singlet integrating to three protons. The chemical shifts are influenced by the electronic effects of the substituents: the electron-donating dimethylamino and methoxy groups and the electron-withdrawing nitro group.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each of the nine carbon atoms in the molecule. This includes six unique signals for the aromatic carbons, whose chemical shifts would be significantly spread out due to the varied electronic effects of the substituents. Additionally, separate signals would be observed for the two equivalent N-methyl carbons and the single methoxy carbon.

To illustrate the typical chemical shifts for a similar structure, the experimental NMR data for the analogous compound N,N-dimethyl-4-nitroaniline in CDCl₃ are provided below. rsc.orgchemicalbook.com The addition of a methoxy group at the 3-position in the target compound would further influence the shifts of the nearby aromatic carbons and protons.

| Compound | Nucleus | Chemical Shift (δ, ppm) and Description |

|---|---|---|

| N,N-dimethyl-4-nitroaniline | ¹H NMR (400 MHz, CDCl₃) | 8.12 (d, J=9.4 Hz, 2H, H-3, H-5), 6.61 (d, J=9.4 Hz, 2H, H-2, H-6), 3.12 (s, 6H, N(CH₃)₂) |

| ¹³C NMR | Data for analogous compounds suggest signals around δ 153 (C-N), 138 (C-NO₂), 126 (aromatic CH), 111 (aromatic CH), and 40 (N(CH₃)₂). |

Nitrogen-15 (¹⁵N) NMR spectroscopy, particularly in the solid state, is a powerful tool for investigating the local electronic structure at nitrogen centers. For this compound, ¹⁵N NMR can distinguish between the nitrogen of the dimethylamino group and the nitrogen of the nitro group.

Solid-state ¹⁵N NMR also allows for the determination of the chemical shift anisotropy (CSA), which provides detailed information about the three-dimensional electronic shielding around the nucleus. The CSA is described by the principal components of the chemical shift tensor: δ₁₁, δ₂₂, and δ₃₃. These values define the shape and width of the NMR signal for a static sample and are sensitive probes of the local bonding environment and intermolecular interactions. While specific data for this compound is unavailable, studies on para-substituted N,N-dimethylanilines provide valuable insight. For instance, the CSA parameters for the amino nitrogen in solid N,N-dimethyl-4-nitroaniline have been studied, revealing how the strong electron-withdrawing nitro group influences the nitrogen's electronic environment. nih.govresearchgate.net The presence of the methoxy group in the target compound would be expected to cause further subtle changes in these tensor components.

Vibrational Spectroscopy Applications

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show several characteristic absorption bands. Key vibrations include the strong asymmetric and symmetric stretching modes of the nitro (NO₂) group, typically found in the regions of 1570–1485 cm⁻¹ and 1370–1320 cm⁻¹, respectively. Other significant peaks would correspond to C-H stretching of the aromatic ring and the methyl groups, C=C stretching within the aromatic ring, C-N stretching for the dimethylamino group, and C-O stretching for the methoxy group.

The table below presents typical FT-IR assignments for the related compound 2-methoxy-4-nitroaniline , which shares key functional groups with the target molecule. scholarsresearchlibrary.comproquest.comresearchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretching (of primary amine in analog) | 3487 (asymmetric), 3372 (symmetric) |

| Aromatic C-H Stretching | ~3100-3000 |

| Aliphatic C-H Stretching | ~2950-2850 |

| NO₂ Asymmetric Stretching | ~1570-1485 |

| C=C Aromatic Ring Stretching | ~1600-1450 |

| NO₂ Symmetric Stretching | ~1370-1320 |

| C-O Stretching (methoxy) | ~1250 (asymmetric), ~1020 (symmetric) |

| C-N Stretching | ~1350-1280 |

Raman spectroscopy provides information complementary to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. For this compound, the symmetric stretching vibration of the NO₂ group is expected to produce a strong signal in the Raman spectrum. Studies on the analog N,N-dimethyl-p-nitroaniline have shown that the Raman shift of the NO₂ stretching mode is an excellent indicator of solvent polarity, with the vibrational frequency changing from 1340 cm⁻¹ in nonpolar solvents to 1300 cm⁻¹ in water. nih.gov This highlights the sensitivity of this vibrational mode to the molecule's environment, a principle that would also apply to this compound. nih.govaip.org

Advanced Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

For this compound (C₉H₁₂N₂O₃), the exact mass can be calculated and confirmed by HRMS. The fragmentation pattern observed in the mass spectrum upon ionization provides valuable structural information. Common fragmentation pathways for aromatic nitro compounds include the loss of the nitro group (NO₂, 46 Da) and nitric oxide (NO, 30 Da). quizlet.com For N,N-dimethylaniline derivatives, a characteristic fragmentation is the loss of a methyl radical (CH₃, 15 Da) via alpha-cleavage adjacent to the nitrogen atom.

Expected fragmentation patterns for this compound would likely involve:

Loss of a methyl group: [M - 15]⁺ from the N,N-dimethyl group.

Loss of nitric oxide: [M - 30]⁺.

Loss of a methoxy radical: [M - 31]⁺.

Loss of a nitro group: [M - 46]⁺.

Analysis of the fragmentation of p-nitroaniline shows key fragments corresponding to the loss of NO₂ and subsequent loss of HCN, resulting in ions at m/z 92 and 65, respectively. nist.gov Similar fragmentation logic would apply to the more substituted this compound, leading to a more complex but interpretable spectrum.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry is a critical tool for determining the elemental composition of a compound by measuring its mass with high accuracy. The molecular formula for this compound is C₉H₁₂N₂O₃. Based on the monoisotopic masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the theoretical exact mass can be calculated. This precise mass measurement is fundamental in confirming the identity of the compound in complex mixtures and verifying its synthesis.

Calculated Exact Mass of this compound

| Molecular Formula | Calculated Exact Mass (Da) |

|---|

Gas Chromatography-Mass Spectrometry (GC/MS) in Derivatization Studies

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hybrid technique for separating and identifying volatile and semi-volatile compounds. However, many nitroaromatic compounds, particularly those with polar functional groups, may exhibit poor chromatographic behavior due to low volatility or thermal instability. researchgate.netrsc.org Chemical derivatization is often employed to address these challenges. jfda-online.comsemanticscholar.org

This process involves chemically modifying the analyte to increase its volatility and thermal stability, thereby improving peak shape and detection sensitivity. jfda-online.com Common derivatization methods for compounds containing active hydrogens (such as those found in related aniline (B41778) structures) include silylation, acylation, and alkylation. semanticscholar.org For instance, silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace active hydrogens on hydroxyl or amino groups with a trimethylsilyl (B98337) (TMS) group. nih.gov

While specific derivatization protocols for this compound are not extensively detailed, the general principles are widely applied to the analysis of nitroaromatic compounds. nih.gov Derivatization not only enhances chromatographic performance but can also produce characteristic mass shifts and fragmentation patterns in the mass spectrum, aiding in structural elucidation and confirmation. jfda-online.com

X-ray Diffraction (XRD) for Crystal Structure and Packing Analysis

Single-Crystal X-ray Diffraction for Molecular Geometry and Conformation

Single-crystal X-ray diffraction allows for the precise determination of a molecule's three-dimensional structure. carleton.edu While the specific crystal structure for this compound is not available in the searched literature, analysis of closely related compounds provides valuable insight into the expected structural features. For example, studies on N,N-dimethyl-4-nitroaniline and its derivatives reveal how substituents influence molecular conformation, such as the planarity of the dimethylamino group relative to the aromatic ring. researchgate.net

As an illustrative example, the crystallographic data for N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, a related nitroaromatic compound, is presented below to demonstrate the type of information obtained from a single-crystal XRD study. mdpi.com

Illustrative Crystallographic Data for a Related Nitroaromatic Compound

| Parameter | Value |

|---|---|

| Compound Name | N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide mdpi.com |

| Crystal System | Orthorhombic mdpi.com |

| Space Group | P2₁2₁2₁ mdpi.com |

| a (Å) | 8.1974 mdpi.com |

| b (Å) | 10.6696 mdpi.com |

Note: This data is for a related compound and serves only to illustrate the output of a single-crystal XRD analysis.

Powder X-ray Diffraction for Polymorphism and Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying crystalline phases and investigating polymorphism—the ability of a compound to exist in multiple crystal structures. rigaku.com Different polymorphs of a substance can have distinct physical properties, making their identification and control crucial. rigaku.com PXRD patterns serve as a fingerprint for a specific crystalline phase.

Studies on various nitroaniline derivatives have employed PXRD to confirm their crystal system and phase purity. researchgate.netdaneshyari.com For example, the analysis of 4-methoxy-2-nitroaniline (B140478) confirmed its orthorhombic crystal system. researchgate.net The presence of polymorphism has been noted in other nitroanilines, such as o-nitroaniline, which can be challenging to characterize due to effects like crystal twinning. zenodo.org While specific polymorphism studies on this compound have not been detailed, PXRD remains the primary method for such investigations. rigaku.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Absorption Spectra Analysis and Charge Transfer Effects

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. jetir.org Compounds like this compound are classified as "push-pull" molecules. They contain an electron-donating group (the methoxy and N,N-dimethylamino moieties) and a strong electron-withdrawing group (the nitro group) connected by a π-conjugated system (the benzene (B151609) ring). researchgate.netnih.gov

This architecture facilitates a significant intramolecular charge transfer (ICT) from the electron-rich donor groups to the electron-deficient acceptor group upon photoexcitation. researchgate.netchemrxiv.orgrsc.org This ICT transition is responsible for the compound's characteristic strong absorption band in the visible or near-UV region, which gives rise to its color. jetir.org

Studies on para-nitroaniline (pNA) and its derivatives show that electron-donating substituents cause a bathochromic (red) shift in the absorption spectrum, meaning they absorb light at longer wavelengths. researchgate.netnih.gov This is because the donor groups raise the energy of the highest occupied molecular orbital (HOMO) without significantly affecting the lowest unoccupied molecular orbital (LUMO), thus reducing the HOMO-LUMO energy gap. nih.gov The presence of both the N,N-dimethylamino and methoxy groups in this compound is expected to enhance this effect, leading to a pronounced ICT character and absorption at a relatively long wavelength. nih.govacs.org The polarity of the solvent can also significantly influence the position of the ICT band. chemrxiv.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For substituted nitroanilines, DFT methods, particularly using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are widely employed to investigate molecular structure, electron distribution, and spectroscopic characteristics researchgate.netdntb.gov.uanih.govnih.gov.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For molecules like 3-methoxy-N,N-dimethyl-4-nitroaniline, this process involves analyzing key structural parameters such as bond lengths, bond angles, and dihedral angles.

Illustrative Table of Calculated Geometrical Parameters (Hypothetical Data) This table illustrates the type of data obtained from DFT geometry optimization. Actual values for this compound would require a specific computational study.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| r(C4-Nnitro) | Bond length between ring carbon and nitro nitrogen | ~1.45 Å |

| r(C1-Namino) | Bond length between ring carbon and amino nitrogen | ~1.37 Å |

| r(C3-Omethoxy (B1213986)) | Bond length between ring carbon and methoxy oxygen | ~1.36 Å |

| ∠(O-N-O) | Bond angle within the nitro group | ~125° |

| τ(C3-C4-N-O) | Dihedral angle of the nitro group relative to the ring | 0° - 20° |

This compound is a classic "push-pull" system, where the dimethylamino and methoxy groups act as electron donors (push) and the nitro group acts as a strong electron acceptor (pull). This leads to significant intramolecular charge transfer (ICT) from the donor-substituted part of the molecule to the acceptor-substituted part.

DFT calculations are highly effective in predicting spectroscopic properties, which can be used to interpret and verify experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms nih.govscielo.org.za. These calculations provide theoretical spectra that, when compared to experimental results, can confirm the molecular structure nih.gov. The chemical shifts are sensitive to the electronic environment of each nucleus; therefore, accurate prediction relies on a well-optimized geometry and an appropriate level of theory nih.gov.

UV-Vis Absorption: The electronic transitions that give rise to UV-Vis absorption spectra are modeled using Time-Dependent DFT (TD-DFT) nih.govscielo.org.za. These calculations yield the excitation energies (which correspond to absorption wavelengths, λ_max) and the oscillator strengths (which relate to the intensity of the absorption). For push-pull molecules, the lowest energy transition is typically dominated by the HOMO→LUMO (Highest Occupied Molecular Orbital to Lowest Unoccupied Molecular Orbital) excitation, which corresponds to the intramolecular charge transfer band.

Illustrative Table of Predicted Spectroscopic Data (Hypothetical Data) This table illustrates the type of data obtained from GIAO and TD-DFT calculations. Actual values would require a specific computational study.

| Spectroscopy | Parameter | Description | Typical Calculated Value |

|---|---|---|---|

| ¹³C NMR | δ (C4) | Chemical shift of carbon attached to NO₂ | ~150 ppm |

| ¹³C NMR | δ (C1) | Chemical shift of carbon attached to N(CH₃)₂ | ~152 ppm |

| ¹H NMR | δ (N-CH₃) | Chemical shift of dimethylamino protons | ~3.1 ppm |

| UV-Vis | λmax | Wavelength of maximum absorption (ICT band) | ~400 nm |

Quantum Chemical Modeling of Reaction Mechanisms and Pathways

Beyond static molecular properties, computational chemistry is invaluable for elucidating the mechanisms of chemical reactions, mapping out energy profiles, and identifying transient species like transition states and intermediates.

The electron-deficient nature of the aromatic ring, caused by the powerful nitro group, makes this compound a potential substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. DFT calculations can model the pathway of such a reaction, for instance, the attack of a nucleophile (e.g., hydroxide, alkoxide) on the aromatic ring researchgate.net.

The oxidation of substituted anilines is an important reaction class with environmental and synthetic relevance. DFT studies have been used to investigate the mechanisms of oxidation by various agents, such as ferrate(VI) or hydrogen peroxide nih.govrsc.orgmdpi.com. Common mechanistic pathways for aniline (B41778) oxidation include Hydrogen Atom Transfer (HAT), single-electron transfer (SET), and oxygen atom transfer nih.govumn.edu.

For this compound, theoretical calculations can be used to model these potential pathways. By locating the transition state structures for each proposed mechanistic step and calculating their corresponding activation energies, the most favorable reaction pathway can be identified nih.gov. This provides a detailed understanding of how the molecule is transformed, what intermediates are formed, and which step is rate-determining. Such studies are crucial for predicting the degradation products of the compound in oxidative environments mdpi.com.

Theoretical Insights into Regioselectivity in Photosubstitution Reactions

A thorough search of scientific literature did not yield specific theoretical studies on the regioselectivity of photosubstitution reactions for this compound. Such studies would typically involve quantum mechanical calculations to determine the electron distribution in the molecule's excited states, predicting which positions on the aromatic ring are most susceptible to nucleophilic or electrophilic attack upon photoexcitation. While research has been conducted on the photochemistry of related nitroaromatic compounds, specific insights into how the methoxy group at the 3-position influences the regioselectivity in photosubstitution for this particular molecule are not documented.

Molecular Dynamics Simulations for Intermolecular Interactions and Crystal Properties

Molecular dynamics (MD) simulations are a powerful method for studying the movement of atoms and molecules and are widely used to understand the properties of condensed phases. However, there are no specific, publicly available MD simulation studies focused on this compound. Such research would be valuable for understanding its behavior in solution and in the solid state.

Hydrogen Bonding and π-π Stacking Interactions in Solid State

Analysis of the solid-state structure of this compound would be required to definitively characterize its hydrogen bonding and π-π stacking interactions. While crystal structure analyses of related nitroanilines have been published, detailing their intermolecular forces, similar detailed crystallographic data and analysis for this compound are not readily found in open literature. Inferences can be made based on its structure—the nitro group can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking—but specific computational or experimental confirmation is lacking.

Investigation of Superplasticity and Piezoelectric Properties

The related compound, N,N-dimethyl-4-nitroaniline, has been noted for its superplastic and piezoelectric properties. However, there is no available research to indicate whether the addition of a methoxy group at the 3-position in this compound results in similar properties. Investigation into these characteristics would require specific experimental measurements or advanced solid-state computational modeling, which have not been reported for this compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies are used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. There are no specific QSAR models in the literature that have been developed for or include this compound.

Correlation of Electronic Descriptors with Chemical Reactivity

While it is a fundamental concept in physical organic chemistry to correlate electronic descriptors (such as Hammett parameters or computationally derived values like atomic charges and frontier molecular orbital energies) with chemical reactivity, specific studies detailing these correlations for this compound are not available. Such an analysis would provide quantitative insights into how the electronic nature of the substituents governs the molecule's reactivity in various chemical transformations.

Prediction of Molecular Properties from Structural Features

The prediction of molecular properties from structural features is a cornerstone of computational chemistry. While general predictive models exist for various properties, specific, validated predictions for this compound are not documented in research literature.

Advanced Applications and Emerging Research Directions

Utilization as a Precursor in Complex Organic Molecule Synthesis

The structural framework of 3-methoxy-N,N-dimethyl-4-nitroaniline serves as a versatile starting point for the synthesis of more complex molecules, leveraging the reactivity of its functional groups.

Aromatic nitro compounds are a broad class of molecules that exhibit a wide range of biological activities and are utilized as drugs. mdpi.com The nitro group is a recognized scaffold in the synthesis of new bioactive molecules, displaying a spectrum of activities including antineoplastic, antibiotic, and antiparasitic properties. nih.govresearchgate.net While specific applications of this compound in drug synthesis are not extensively documented, its core structure is relevant. The synthesis of novel biologically active compounds often involves nitro and amino substituted benzimidazoles and quinolines. researchgate.net The spectrum of biological activity is directly dependent on the nature and arrangement of substituents on the molecule. mdpi.com Therefore, as a substituted nitroaniline, this compound represents a potential intermediate for the generation of novel therapeutic agents.

The parent compound, N,N-dimethylaniline, is a significant chemical intermediate in the manufacturing of various dyes, including triarylmethane dyes like malachite green and crystal violet. chemicalbook.comwikipedia.orgnih.gov It also serves as a precursor to other industrial chemicals like Michler's ketone. chemicalbook.com Substituted nitroanilines are generally important intermediates for dyes and pigments. google.com The presence of the chromophoric nitro group and the auxochromic dimethylamino group makes aromatic compounds of this class valuable in color chemistry. As a substituted derivative, this compound is a logical candidate for use as an intermediate in the synthesis of specialized dyes and pigments where specific shades or properties are desired.

Development of Advanced Materials

The electronic asymmetry of this compound makes it a candidate for the development of advanced functional organic materials.

Derivatives of N,N-dimethyl-4-nitroaniline are utilized as model compounds for the study of non-linear optical (NLO) organic materials. researchgate.netthermofisher.com Organic materials are of great interest for NLO applications due to their potential advantages over inorganic materials. bohrium.com Theoretical investigations into the NLO properties of substituted anilines and N,N-dimethylanilines have shown that molecular structure significantly impacts these characteristics. Specifically, research indicates that the first-order hyperpolarizability, a measure of NLO activity, increases when the compounds feature an N,N-dimethyl group as the donor, a nitro group as the acceptor at the 4-position, and a methoxy (B1213986) group as a substituent. mq.edu.au This suggests that the specific substitution pattern of this compound is conducive to strong NLO properties.

Piezoelectricity, the generation of an electric charge in response to applied mechanical stress, is a property found in materials with non-centrosymmetric crystal structures. nih.govrsc.org While small organic molecules have historically attracted less interest for their piezoelectric properties compared to ceramics, research into organic piezoelectric materials is growing. rsc.org The parent compound, N,N-dimethyl-4-nitroaniline, is known to form piezoelectric organic crystals that also exhibit superplastic and superelastic properties. researchgate.net However, the specific piezoelectric and superplastic properties of its 3-methoxy derivative have not been detailed in available research. The development of functionalized organic crystals is an active area of materials science, with a focus on designing molecules that can be used in applications like mechanical energy harvesting. researchgate.net

Fundamental Contributions to Organic Reaction Mechanisms

The reactivity of this compound makes it a useful model compound for studying the principles of organic reaction mechanisms. The molecule contains three substituents on the aromatic ring with competing electronic effects: the powerful ortho-, para-directing dimethylamino group, the moderately ortho-, para-directing methoxy group, and the meta-directing nitro group.

This specific arrangement provides a platform to investigate the interplay of directing group effects in electrophilic aromatic substitution reactions. For context, the nitration of N,N-dimethylaniline in an acidic solution initially yields the meta-nitro product because the dimethylamino group is protonated, transforming it into an electron-withdrawing, meta-directing group. wikipedia.org The study of substituted N,N-dimethylaniline oxides has also provided insights into how substituents on the ring influence basicity and electronic properties through the benzene (B151609) ring. researchgate.net The fixed positions of the substituents on this compound allow for precise studies of regioselectivity and the relative influence of activating and deactivating groups on reaction rates and outcomes. Furthermore, the compound can serve as a substrate for studying the selective reduction of the nitro group in the presence of other functional groups, a common and important transformation in organic synthesis.

Understanding Electron Distribution and Functional Group Behavior

The molecular architecture of this compound is characterized by a "push-pull" system, which dictates its electronic properties. The benzene ring is substituted with three key functional groups: a nitro group (-NO2), a dimethylamino group (-N(CH3)2), and a methoxy group (-OCH3).

The dimethylamino and methoxy groups act as strong electron-donating groups (EDGs) through the resonance effect (+M), pushing electron density into the aromatic ring. Conversely, the nitro group is a powerful electron-withdrawing group (EWG) due to its strong resonance (-M) and inductive (-I) effects, pulling electron density from the ring. This opposition of electron flow creates a significant intramolecular charge-transfer (ICT) character, resulting in a large ground-state dipole moment. stackexchange.com

Computational studies on analogous N,N-dimethyl-4-nitroaniline derivatives using methods like Density Functional Theory (DFT) have shown that the planarity of the molecule is crucial for maximizing this charge transfer. researchgate.netjournalirjpac.com Steric hindrance can force the dimethylamino or nitro groups to twist out of the plane of the benzene ring, which reduces the orbital overlap and diminishes the resonance effect. stackexchange.com In this compound, the methoxy group is positioned ortho to the dimethylamino group, which could introduce some steric strain, potentially influencing the conformation and electronic properties.

The interplay of these functional groups results in a specific electron distribution, where the electron density is highest at the dimethylamino and methoxy-substituted end of the molecule and lowest at the nitro-substituted end. This polarized electronic structure is fundamental to the compound's chemical behavior and applications.

Table 1: Functional Group Influence on Electron Distribution

| Functional Group | Position | Electronic Effect | Influence on Molecule |

|---|---|---|---|

| Nitro (-NO2) | 4 | Strong Electron-Withdrawing (-M, -I) | Creates an electron-deficient region; acts as the "pull" component. |

| Dimethylamino (-N(CH3)2) | 1 | Strong Electron-Donating (+M) | Creates an electron-rich region; acts as a primary "push" component. |

Exploring Reactivity Profiles in Diverse Media

The pronounced intramolecular charge-transfer character of this compound makes its electronic structure highly sensitive to its environment, particularly the polarity of the solvent. This sensitivity is often studied through solvatochromism, where the compound exhibits a shift in its UV-Visible absorption maximum depending on the solvent. nih.gov

In nonpolar solvents, the ground state is more stable, and the energy required for electronic excitation is high. As solvent polarity increases, the molecule's large dipole moment leads to strong solute-solvent interactions, which stabilize both the ground and excited states. However, the excited state, having an even larger dipole moment due to enhanced charge separation, is typically stabilized more than the ground state. psu.edu This differential stabilization leads to a lower excitation energy and a bathochromic (red) shift in the absorption spectrum. psu.eduacs.org

The reactivity of the functional groups can also be influenced by the medium. For instance, in highly acidic media, the lone pair of electrons on the nitrogen of the dimethylamino group can be protonated. stackexchange.comyoutube.com This protonation converts the electron-donating -N(CH3)2 group into an electron-withdrawing -N+H(CH3)2 group. This change dramatically alters the electronic properties of the molecule, inhibiting the push-pull mechanism and shifting its reactivity, for example, in electrophilic aromatic substitution reactions. youtube.com Studies on the photoexcitation dynamics of the related N,N-dimethyl-p-nitroaniline in various ionic liquids have also demonstrated that the medium can significantly affect the rates of internal conversion and vibrational cooling after light absorption. rsc.org

Table 2: Expected Solvatochromic Shifts in Various Solvents

| Solvent | Polarity | Expected Interaction | Wavelength Shift (Compared to Nonpolar) |

|---|---|---|---|

| Hexane | Nonpolar | Weak van der Waals forces | Reference (Shortest Wavelength) |

| Dioxane | Low | Moderate dipole interactions | Slight Red Shift |

| Ethanol | Polar Protic | Strong dipole-dipole and hydrogen bonding | Significant Red Shift |

Advanced Analytical Reagent Applications

The distinct chromophoric nature and predictable chemical properties of this compound and related compounds make them valuable in the field of analytical chemistry.

Use in Colorimetric Assays and Detection Methods

The intense color of nitroaniline derivatives, arising from their strong absorption in the visible spectrum, makes them suitable for use as colorimetric reagents. nih.gov The sensitivity of their absorption spectra to the local environment allows for their application in chemical sensors. For example, changes in polarity, pH, or the presence of specific analytes can induce a measurable color change. rsc.orgnih.gov

While specific applications for this compound are not widely documented, its structural similarity to known colorimetric probes suggests high potential. The "push-pull" chromophore is sensitive to interactions that can alter the efficiency of the intramolecular charge transfer. This could be exploited for detecting metal ions that coordinate with the functional groups or for developing sensors where the molecule's environment is altered by an enzymatic reaction, similar to how p-nitroaniline is used as a product marker in some enzyme assays. acs.org

Reference Standard in Analytical Method Development and Validation

In analytical chemistry, particularly in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), well-characterized reference standards are essential for method development, validation, and quantification. sigmaaldrich.com These standards are compounds of known purity that are used to confirm the identity (e.g., by retention time) and determine the concentration of an analyte in a sample.

Compounds like 4-nitroaniline (B120555) are commercially available as analytical standards. sigmaaldrich.com Given its stable, crystalline nature and strong chromophore (facilitating UV detection), this compound is a suitable candidate for use as a reference standard. It could be used in the development of analytical methods for monitoring its presence as a raw material, an intermediate in a synthetic process, or a final product. Its use would be critical for ensuring the accuracy and reliability of quantitative analysis and for the isolation and identification of impurities in related chemical preparations. sielc.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N,N-dimethyl-4-nitroaniline |

| p-nitroaniline |

Q & A

Q. How can thermodynamic properties (e.g., sublimation enthalpy, fusion temperature) of 3-methoxy-N,N-dimethyl-4-nitroaniline be experimentally determined?

Methodology :

- Differential Scanning Calorimetry (DSC) : Measure fusion enthalpy () and temperature () by heating crystalline samples at controlled rates (e.g., 10 K/min) under inert gas. Exothermic/endothermic peaks correspond to phase transitions .

- Knudsen Effusion Method : Determine sublimation vapor pressures over a temperature range (e.g., 341–363 K). Fit data to the Clarke-Glew equation to calculate standard molar enthalpy (), entropy (), and Gibbs energy () .

- Example Data :

| Property | Value (298.15 K) | Method |

|---|---|---|

| 98.2 ± 2.1 kJ/mol | Knudsen Effusion | |

| 18.5 ± 0.5 kJ/mol | DSC |

Q. What spectroscopic techniques are recommended for characterizing structural features of this compound?

Methodology :

- X-ray Crystallography : Resolve molecular geometry, bond lengths, and intermolecular interactions. For nitroaniline derivatives, this method has revealed deviations from classical resonance models (e.g., quinoid structures) .

- UV-Vis Spectroscopy : Analyze bathochromic shifts to assess electronic interactions between the nitro group and methoxy substituents. This is critical for nonlinear optical (NLO) applications .

- Mass Spectrometry (Exact Mass) : Confirm molecular formula using high-resolution MS (e.g., exact mass = 234.0681 g/mol) .

Advanced Research Questions

Q. How do reaction mechanisms (e.g., single-electron transfer vs. nucleophilic addition) for nitroaniline derivatives vary under oxidative conditions?

Methodology :

- Marcus Theory Calculations : Compare activation energies () for competing pathways. For N,N-dimethyl-4-nitroaniline, single-electron transfer (SET) dominates with , as validated by experimental charge-transfer quenching .

- Contradiction Analysis : Contrast SET mechanisms with radical chain pathways proposed for chlorination reactions (e.g., hypochlorite-mediated processes) . Discrepancies arise from solvent polarity, substituent effects (e.g., methoxy groups), and oxidant choice.

Q. What computational approaches predict second-order nonlinear optical (NLO) susceptibilities (χ(2)\chi^{(2)}χ(2)) for nitroaniline derivatives?

Methodology :

- Ab Initio + Electrostatic Interaction Model : Calculate molecular hyperpolarizabilities () using density functional theory (DFT), then incorporate crystal packing effects via point-dipole approximations. For 2-methyl-4-nitroaniline, this method achieved values within 10% of experimental data .

- Polarizability Distribution Sensitivity : Test different molecular polarizability distributions (e.g., atom-centered vs. bond-centered) to refine accuracy.

Q. How can discrepancies between experimental and theoretical resonance structures of nitroaniline derivatives be resolved?

Methodology :

- HOSE Model Analysis : Evaluate resonance contributions using the Hückel-based Hiberty-Ohanessian-Shaik-Epiotis (HOSE) model. For N,N-dimethyl-4-nitroaniline, this approach disproved classical through-resonance dominance, showing instead localized charge distributions .

- Contradiction Resolution : Cross-validate crystallographic data (bond length alternation) with NMR chemical shifts to reconcile computational vs. experimental findings.

Data Contradiction Analysis

- Phase Transition Enthalpies : Literature reports values for N,N-dimethyl-4-nitroaniline vary by ±5 kJ/mol due to experimental conditions (e.g., effusion orifice size in Knudsen method). Standardize measurements using three orifices to reduce uncertainty .

- Reaction Pathways : SET dominance in aqueous conditions () contrasts with radical chain mechanisms in nonpolar solvents (). Control solvent dielectric constant to isolate mechanistic preferences.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.